5-Methylbenzo[b]thiophene-3-carboxylic acid
Overview
Description
5-Methylbenzo[b]thiophene-3-carboxylic acid is an organic chemical synthesis intermediate . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, involves heterocyclization of various substrates . For instance, the application of glutaric anhydride with 2-chloro-5-methylthiophene and 5-bromo-2-methylbenzo[b]thiophene in the presence of AlCl3 can lead to the formation of keto acids .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its IUPAC name, 5-methyl-1-benzothiophene-2-carboxylic acid . Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet .Chemical Reactions Analysis
Thiophene derivatives, including this compound, undergo various reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring .Physical and Chemical Properties Analysis
The molecular weight of this compound is 192.24 . It is insoluble in water . The formula of this compound is C10H7ClO2S, as per the NIST Chemistry WebBook .Safety and Hazards
Future Directions
Thiophene-based analogs, including 5-Methylbenzo[b]thiophene-3-carboxylic acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which include 5-methylbenzo[b]thiophene-3-carboxylic acid, have been studied for their potential biological activities . For instance, some thiophene derivatives have been designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
Similar compounds have been shown to interact with their targets, causing dna damage while simultaneously downregulating mcl-1 to prompt a conspicuous apoptotic response .
Biochemical Pathways
It’s known that thiophene derivatives can affect apoptosis and dna repair pathways .
Result of Action
Similar compounds have been shown to exhibit high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
5-methyl-1-benzothiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDGDCHXGAATCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-24-4 | |
Record name | 5-methyl-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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